molecular formula C20H27N3O4S2 B2845411 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide CAS No. 1251593-07-3

3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide

Cat. No.: B2845411
CAS No.: 1251593-07-3
M. Wt: 437.57
InChI Key: QVKKNTOHKDECGY-UHFFFAOYSA-N
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Description

3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a piperazine moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated thiophene derivative reacts with piperazine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Final Assembly: The final compound is assembled by reacting the intermediate products under specific conditions, often involving amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-isobutyl-3-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide
  • N-isobutyl-3-((4-(3-methoxyphenyl)piperazin-1-yl)sulfonyl)pyrrolidine-2-carboxamide

Uniqueness

3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring, in particular, offers unique electronic characteristics that differentiate it from similar compounds.

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(2-methylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S2/c1-15(2)14-21-20(24)19-18(7-12-28-19)29(25,26)23-10-8-22(9-11-23)16-5-4-6-17(13-16)27-3/h4-7,12-13,15H,8-11,14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKKNTOHKDECGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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